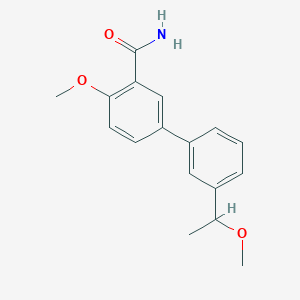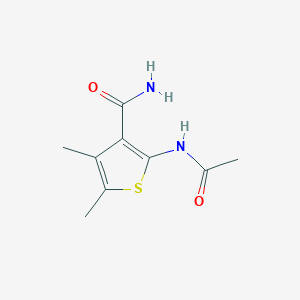![molecular formula C16H13ClFN3OS B5512210 3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)
3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound falls within the category of thienopyridines, which are known for their diverse biological activities and pharmaceutical applications.
Synthesis Analysis
- Synthesis of related thieno[2,3-b]pyridine compounds involves reactions like the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with various reagents, as explored by Wagner et al. (1993) (Wagner, Vieweg, Prantz, & Leistner, 1993).
- Jayarajan et al. (2019) described the water-mediated synthesis of similar compounds, highlighting the use of environmentally friendly methods (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Molecular Structure Analysis
- The molecular structure of related thienopyridines has been characterized using techniques like FT-IR, NMR, and X-ray diffraction, as demonstrated by Jayarajan et al. (2019) (Jayarajan et al., 2019).
Chemical Reactions and Properties
- Chemical reactions of thienopyridines involve various reagents and conditions, leading to diverse derivatives with unique properties. Abdel-rahman et al. (2003) explored such reactions for thieno[2,3-b]pyridines (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Physical Properties Analysis
- The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of these compounds in various environments and for their potential pharmaceutical applications. For example, Gad-Elkareem et al. (2011) explored these aspects in related thienopyridine derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Chemical Properties Analysis
- The chemical properties, like reactivity and interaction with other compounds, are important for the development of these molecules as potential drugs or biological agents. Van Rensburg et al. (2017) investigated the antiproliferative activity of thienopyridine derivatives, providing insights into their biological interactions (Van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of thieno[2,3-b]pyridine derivatives, including structures related to 3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, involves reactions of amino-thieno[2,3-b]pyridine-2-carboxylic acids with different reagents. These compounds have shown a range of biological activities, underscoring the importance of their synthesis methods. For example, Wagner et al. (1993) demonstrated the antianaphylactic activity of certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, highlighting the potential of these structures in medicinal chemistry (Wagner, Vieweg, Prantz, & Leistner, 1993).
Antimicrobial and Antiproliferative Activities
Research into thieno[2,3-b]pyridine derivatives has also explored their antimicrobial and antiproliferative effects. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, assessing their in vitro antimicrobial activities. This demonstrates the versatility of these compounds in targeting microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Moreover, van Rensburg et al. (2017) explored the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, highlighting their potential against phospholipase C enzyme, which is relevant in cancer research (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
Material Science Applications
Beyond biological activities, thieno[2,3-b]pyridine derivatives have applications in material science, particularly in the synthesis of polymers. Yang and Lin (1995) discussed the synthesis and properties of aromatic polyamides and polyimides based on specific derivatives, showcasing their utility in creating materials with desirable thermal and solubility properties (Yang & Lin, 1995).
Propiedades
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS/c1-7-5-8(2)20-16-12(7)13(19)14(23-16)15(22)21-9-3-4-11(18)10(17)6-9/h3-6H,19H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVFMKYWLTVCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)




![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)
![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)
